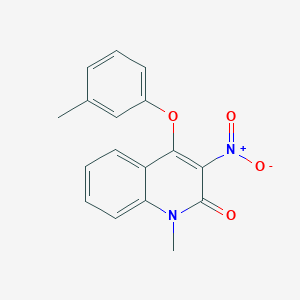![molecular formula C19H23N5 B5879639 N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5879639.png)
N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as CP-673451, is a small molecule inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, fibrosis, and cardiovascular diseases.
Wirkmechanismus
N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine acts as a competitive inhibitor of the PDGFR tyrosine kinase, which is involved in the regulation of cell growth, differentiation, and migration. By inhibiting the activity of this kinase, N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can prevent the activation of downstream signaling pathways that promote cell proliferation and migration, leading to the inhibition of cancer cell growth and migration.
Biochemical and Physiological Effects
N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to have a range of biochemical and physiological effects in various disease models. In cancer cells, it inhibits the phosphorylation of PDGFR and downstream signaling molecules, leading to the inhibition of cell proliferation and migration. In animal models of fibrosis, it reduces the expression of pro-fibrotic genes and inhibits the activation of fibroblasts, leading to the attenuation of fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several advantages as a research tool, including its high potency and selectivity for PDGFR, its ability to inhibit both the alpha and beta isoforms of PDGFR, and its availability as a commercially available compound. However, it also has some limitations, including its relatively low solubility in water and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer growth and migration. Another area of interest is the identification of biomarkers that can predict the response to N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in cancer patients. Additionally, further studies are needed to investigate the potential use of N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the treatment of other diseases, such as cardiovascular diseases and pulmonary fibrosis.
Synthesemethoden
N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the preparation of a key intermediate, which is then subjected to further chemical modifications to yield the final product. The synthesis method has been described in several scientific publications and involves the use of various reagents and solvents.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to have anti-fibrotic effects in animal models of liver and lung fibrosis, suggesting its potential use in the treatment of fibrotic diseases.
Eigenschaften
IUPAC Name |
N-cyclohexyl-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-14-7-9-15(10-8-14)12-24-19-17(11-22-24)18(20-13-21-19)23-16-5-3-2-4-6-16/h7-11,13,16H,2-6,12H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYPPHYHHCGDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(4-methoxy-3-nitrobenzoyl)amino]phenyl}acetic acid](/img/structure/B5879568.png)

![4-tert-butyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5879578.png)
![N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide](/img/structure/B5879585.png)
![2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B5879588.png)

![2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide](/img/structure/B5879601.png)
![1-{[(4-chlorobenzyl)thio]acetyl}piperidine](/img/structure/B5879608.png)
![N-hexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5879623.png)
![N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide](/img/structure/B5879631.png)
![4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879647.png)

